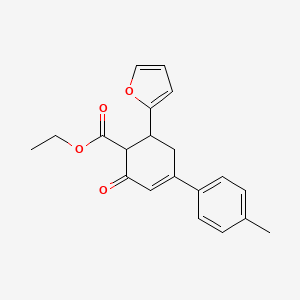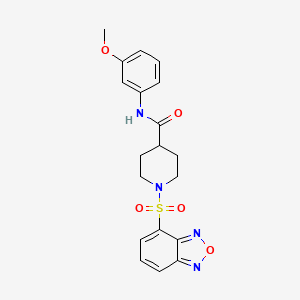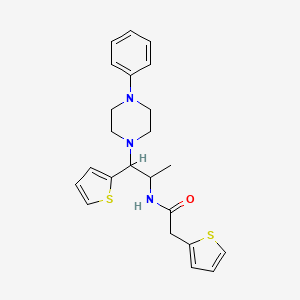![molecular formula C21H25N3O2 B14997023 2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol](/img/structure/B14997023.png)
2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-2-YL]PHENOL is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazaspiro undecane core through cyclization reactions, followed by the introduction of hydroxyphenyl groups via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenolic compounds, depending on the specific reagents and conditions used.
科学研究应用
2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triazaspiro undecane core may also interact with various receptors and proteins, modulating their function and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-(5-Mercapto-4H-[1,2,4]triazol-3-yl)-phenol: Another compound with a triazole ring and phenolic group, known for its unique chemical properties.
1-[4-(5-Chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone: A structurally similar compound with different substituents, affecting its reactivity and applications.
Uniqueness
2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL is unique due to its specific combination of a triazaspiro undecane core and hydroxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C21H25N3O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxyphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol |
InChI |
InChI=1S/C21H25N3O2/c1-24-12-10-21(11-13-24)22-17(15-6-2-4-8-19(15)25)14-18(23-21)16-7-3-5-9-20(16)26/h2-9,17,22,25-26H,10-14H2,1H3 |
InChI 键 |
NPHQUWAQGKHKPK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B14996949.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B14996958.png)

![5-[1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B14996973.png)
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide](/img/structure/B14996976.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B14996980.png)
![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14996990.png)
![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14996991.png)
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14996997.png)

![N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B14997003.png)
![3-(4-ethoxyphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997006.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B14997028.png)
